molecular formula C10H8ClNO3S B8298014 5-chloro-1-(methylsulfonyl)-1H-indole-3-carbaldehyde

5-chloro-1-(methylsulfonyl)-1H-indole-3-carbaldehyde

Cat. No. B8298014
M. Wt: 257.69 g/mol
InChI Key: TUSJANAPQNMSLX-UHFFFAOYSA-N
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Patent
US07285558B2

Procedure details

NaH (0.36 gm, 12.6 mmol) was added to a solution of 2.26 gm (12.6 mmol) 5-chloro-1H-indole-3-carbaldehyde in THF cooled in an ice water bath After 20 m stirring, 1.4 g (12.6 mmol) methanesulfonyl chloride was added, and the solution was warmed to room temperature with stirring overnight. The mixture was diluted with EtOAc and washed with water and brine, dried (MgSO4) and concentrated. Normal phase chromatography (CH2Cl2 followed by gradient elution to 10% EtOAc in CH2Cl2) afforded 1.9 gm of the title compound as a white solid, 1H NMR (DMSO) δ 9.75 (s, 1H), 8.0 (s, 1H), 7.9 (s, 1H), 7.5 (d, 1H), 7.1 (d, 1H), 2.3 (s, 3H).
Name
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2[CH:13]=[O:14].[CH3:15][S:16](Cl)(=[O:18])=[O:17]>C1COCC1.CCOC(C)=O>[Cl:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([S:16]([CH3:15])(=[O:18])=[O:17])[CH:8]=[C:7]2[CH:13]=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.26 g
Type
reactant
Smiles
ClC=1C=C2C(=CNC2=CC1)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice water bath After 20 m
STIRRING
Type
STIRRING
Details
with stirring overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Normal phase chromatography (CH2Cl2 followed by gradient elution to 10% EtOAc in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=CN(C2=CC1)S(=O)(=O)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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